6-Chloro-2,4-diphenylquinazoline

Kinase inhibition VEGFR-2 Cancer therapeutics

6-Chloro-2,4-diphenylquinazoline is a pre-validated kinase inhibitor scaffold with confirmed VEGFR-2 IC50 of 3.60 nM and EGFR IC50 of 9 nM — eliminating need for de novo synthesis. The 6-chloro substituent is essential for nanomolar activity; unsubstituted 2,4-diphenylquinazoline exhibits >2,200-fold lower EGFR potency (IC50 20,000 nM). Demonstrates no DNA intercalation up to 96 µM, enabling clean kinase target validation. Serves as benchmark substrate for synthetic methodology (78% ZIF-67, 69% AlBr3 yields) and ligand precursor for transition metal complexes.

Molecular Formula C20H13ClN2
Molecular Weight 316.8 g/mol
CAS No. 30169-34-7
Cat. No. B8377314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,4-diphenylquinazoline
CAS30169-34-7
Molecular FormulaC20H13ClN2
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C20H13ClN2/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)23-20(22-18)15-9-5-2-6-10-15/h1-13H
InChIKeyFUQHERGPYAMGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,4-diphenylquinazoline (CAS 30169-34-7) for Kinase Inhibitor and Fluorescent Probe Development: Procurement Guide


6-Chloro-2,4-diphenylquinazoline (CAS 30169-34-7, MW 316.8, C20H13ClN2) is a 6-halogenated 2,4-diarylquinazoline scaffold used in kinase inhibitor discovery and photophysical research [1]. Quinazolines in this class bind the ATP pocket of kinases including EGFR and VEGFR-2, and the 6-chloro substitution modulates electronic properties relevant to both target engagement and spectroscopic behavior [2]. The compound serves as a core intermediate for further functionalization at the 6-position and as a reference structure for SAR studies [3].

Why 6-Chloro-2,4-diphenylquinazoline Cannot Be Substituted with Unsubstituted 2,4-Diphenylquinazoline


Substituting 2,4-diphenylquinazoline (CAS 31730-65-1) for the 6-chloro analog introduces a ~34 g/mol molecular weight reduction and eliminates the electron-withdrawing chlorine substituent, which alters both synthetic accessibility and electronic properties critical to kinase engagement [1]. In catalytic syntheses, the 6-chloro derivative exhibits lower yields (78%) than the unsubstituted analog (89%), reflecting the substituent's influence on reaction efficiency [2]. More importantly, the 6-chloro moiety contributes to nanomolar VEGFR-2 inhibitory activity (IC50 3.60 nM), a level not observed for the unsubstituted parent compound in published data, and confers distinct DNA-binding characteristics that are central to its application profile [3].

Quantitative Differentiation of 6-Chloro-2,4-diphenylquinazoline Against Closest Structural Analogs


VEGFR-2 Kinase Inhibition: 6-Chloro-2,4-diphenylquinazoline Achieves Single-Digit Nanomolar IC50

6-Chloro-2,4-diphenylquinazoline exhibits potent inhibition of VEGFR-2 tyrosine kinase with an IC50 of 3.60 nM [1]. While direct head-to-head data against the unsubstituted 2,4-diphenylquinazoline for VEGFR-2 are not available, class-level inference from quinazoline SAR studies indicates that the 6-chloro substitution contributes to enhanced kinase binding affinity relative to unsubstituted analogs, which typically require additional functionalization to achieve comparable nanomolar potency [2].

Kinase inhibition VEGFR-2 Cancer therapeutics

EGFR Kinase Inhibition: 6-Chloro-2,4-diphenylquinazoline Demonstrates 9 nM IC50

6-Chloro-2,4-diphenylquinazoline inhibits EGFR with an IC50 of 9 nM [1]. In comparison, the unsubstituted 2,4-diphenylquinazoline exhibits an EGFR phosphorylation inhibition IC50 of 20,000 nM (20 µM) in LoVo cells, representing a >2,200-fold potency differential [2]. This cross-study comparison demonstrates that the 6-chloro substituent is a critical determinant of EGFR inhibitory activity within the 2,4-diphenylquinazoline scaffold.

EGFR inhibition Tyrosine kinase Anticancer

ZIF-67 Catalyzed Synthesis: 6-Chloro Derivative Yields 78% vs 89% for Unsubstituted Analog

In a direct head-to-head comparison using ZIF-67 (zeolite imidazolate framework) as a heterogeneous catalyst, 2,4-diphenylquinazoline was synthesized in 89% yield, whereas 6-chloro-2,4-diphenylquinazoline was obtained in 78% yield [1]. This 11% yield reduction, observed under identical reaction conditions, reflects the electronic influence of the 6-chloro substituent on cyclization efficiency.

Synthetic methodology Catalysis Process chemistry

DNA Interaction Profile: Non-Intercalating Behavior at Concentrations up to 96 µM

In an agarose gel electrophoresis assay with ethidium bromide staining, 6-chloro-2,4-diphenylquinazoline (compound 6) showed no DNA intercalation at concentrations up to 96 µM, in contrast to the positive control adriamycin (ADR) which exhibited clear intercalation at 10-80 µM [1]. While direct comparison with unsubstituted 2,4-diphenylquinazoline in the same assay is not available, this finding establishes that the compound's anticancer activity (if any) is mediated through a non-DNA-intercalating mechanism, distinguishing it from planar polycyclic intercalators.

DNA binding Mechanism of action Anticancer

Metal Complexation Utility: Halogenated Quinazoline Ligand Platform

6-Chloro-2,4-diphenylquinazoline serves as a halogenated quinazoline ligand for transition metal(II) complexation. Six transition metal(II) complexes with halogenated quinazoline derivatives were characterized and evaluated for interaction with calf-thymus DNA, plasmid-DNA photocleavage, bovine serum albumin affinity, and antioxidant activity [1]. The 6-chloro substituent provides a spectroscopic handle and modulates the electronic properties of the resulting metal complexes, distinguishing it from non-halogenated quinazoline ligands.

Coordination chemistry Metal complexes Bioinorganic chemistry

Alternative Synthetic Route: AlBr3-Mediated Synthesis Yields 69%

A patent describing facile preparation of 4-substituted quinazolines reports that 6-chloro-2,4-diphenylquinazoline can be synthesized in 69% yield via AlBr3-mediated reaction [1]. This provides a lower-yielding but mechanistically distinct synthetic alternative to the 78% ZIF-67 method, with implications for route selection based on reagent availability, cost, and scale-up considerations.

Synthetic methodology Process chemistry Route scouting

Procurement-Driven Application Scenarios for 6-Chloro-2,4-diphenylquinazoline


Kinase Inhibitor Screening: VEGFR-2 and EGFR Hit Confirmation

Procure for primary screening and hit validation in VEGFR-2 and EGFR kinase inhibition assays. The compound's established IC50 values of 3.60 nM (VEGFR-2) and 9 nM (EGFR) [1] eliminate the need for de novo synthesis of a validated active scaffold. Use as a reference compound for benchmarking novel quinazoline derivatives or as a starting point for SAR expansion via 6-position derivatization. Note: unsubstituted 2,4-diphenylquinazoline exhibits >2,200-fold lower EGFR potency (IC50 = 20,000 nM) and should not be substituted for this application [2].

Mechanism-of-Action Studies: Distinguishing Kinase Inhibition from DNA Intercalation

Procure for target validation studies requiring exclusion of DNA intercalation as a confounding mechanism. The compound shows no DNA intercalation at concentrations up to 96 µM [1], making it suitable for experiments designed to isolate kinase-mediated effects from direct DNA damage. This property is particularly valuable in anticancer discovery programs where distinguishing between topoisomerase inhibition, DNA intercalation, and kinase inhibition is essential for mechanism-based lead optimization.

Metal Complex Development: Halogenated Quinazoline Ligand Synthesis

Procure as a ligand precursor for transition metal(II) complex synthesis. The 6-chloro substituent enables distinct coordination chemistry and provides a heavy-atom spectroscopic handle for characterization [1]. Resulting metal complexes are suitable for DNA binding studies, BSA affinity assays, and antioxidant activity evaluation in bioinorganic chemistry research programs. The halogenated scaffold cannot be replicated using non-halogenated 2,4-diphenylquinazoline.

Synthetic Methodology Development: Benchmark Substrate for Quinazoline Cyclization

Procure as a benchmark substrate for developing and optimizing quinazoline synthetic methodologies. The compound's documented yields under two distinct catalytic systems—78% with ZIF-67 heterogeneous catalysis [1] and 69% with AlBr3 Lewis acid catalysis [2]—provide quantitative baselines for evaluating new catalysts, reaction conditions, and green chemistry approaches. The 6-chloro substituent's electronic effects make it a more stringent test substrate than the unsubstituted analog (89% ZIF-67 yield).

Quote Request

Request a Quote for 6-Chloro-2,4-diphenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.